molecular formula C16H18N4O4 B2887230 (6-Ethoxypyrimidin-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034362-72-4

(6-Ethoxypyrimidin-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Cat. No. B2887230
CAS RN: 2034362-72-4
M. Wt: 330.344
InChI Key: POPPEZLCXHPRLS-UHFFFAOYSA-N
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Description

(6-Ethoxypyrimidin-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone, also known as EPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EPM has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Pharmaceutical Research

This compound, with its complex structure, may serve as a precursor or an intermediate in the synthesis of various pharmaceutical agents. The furan moiety, in particular, is a common feature in many drugs due to its pharmacological properties. For instance, furan derivatives are known to exhibit antiviral, anti-inflammatory, and anticancer activities . The piperazine ring, often found in antipsychotic and antidepressant drugs, could potentially enhance the bioavailability or efficacy of new therapeutic compounds.

Food Science

While the direct application of this compound in food science is unlikely due to safety concerns, its derivatives, particularly those related to furan, could be studied for their impact on flavor and aroma in food products. Furan compounds contribute significantly to the sensory properties of foods like coffee .

Renewable Energy

Given the interest in furanic derivatives for their potential as renewable chemical sources, this compound could be investigated for its utility in biofuel production or as a component in energy storage systems .

properties

IUPAC Name

[4-(6-ethoxypyrimidine-4-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-2-23-14-10-12(17-11-18-14)15(21)19-5-7-20(8-6-19)16(22)13-4-3-9-24-13/h3-4,9-11H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPPEZLCXHPRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Ethoxypyrimidin-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

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